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Abstract

Patulin, a mycotoxin produced by several species of fungi, is a significant contaminant in
various food commodities, posing potential health risks to consumers. This technical guide
provides an in-depth overview of the natural occurrence and sources of patulin contamination.
It details the primary fungal producers, the range of affected foods with a focus on quantitative
contamination levels, and the key factors influencing its production. Furthermore, this guide
presents detailed experimental protocols for the detection and quantification of patulin, outlines
its biosynthetic pathway, and discusses global regulatory standards. This document is intended
to be a comprehensive resource for researchers, scientists, and professionals in drug
development engaged in food safety and toxicology.

Introduction

Patulin is a polyketide lactone mycotoxin produced by several fungal species belonging to the
genera Penicillium, Aspergillus, and Byssochlamys.[1] First isolated for its antibiotic properties,
it was later identified as a toxic compound, leading to concerns about its presence in the food
supply.[2] Patulin contamination is most commonly associated with apples and apple-based
products, where its concentration is often used as an indicator of the quality of the raw fruit
used in production.[1] However, its occurrence is not limited to apples, as it has been detected
in a variety of other fruits, vegetables, and cereals.[3][4]
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Given its potential for adverse health effects, including immunological, neurological, and
gastrointestinal issues, many countries have established regulatory limits for patulin in
foodstuffs.[2][5] This guide aims to provide a detailed technical overview of the sources,
occurrence, and factors influencing patulin contamination to support risk assessment and
mitigation strategies.

Fungal Producers of Patulin

A number of fungal species are capable of producing patulin, with Penicillium expansum being
the most significant contributor to contamination, particularly in pome fruits like apples and
pears.[6] This species is a common post-harvest pathogen that causes "blue mold rot" on fruits.

[7]
Other notable patulin-producing species include:

o Aspergillusspecies:Aspergillus clavatus, A. giganteus, and A. longivesica are known
producers.[2]

¢ Penicilliumspecies: Besides P. expansum, other species such as P. griseofulvum, P.
carneum, and P. paneum have been identified as patulin producers.[2][8]

¢ Byssochlamysspecies:Byssochlamys nivea can also produce patulin.[9]

The presence of these fungal species does not inherently guarantee the presence of patulin, as
toxin production is influenced by a variety of environmental and substrate-specific factors.[9]

Natural Occurrence and Quantitative Data

Patulin contamination has been reported in a wide range of food products globally. The
following tables summarize quantitative data on patulin levels found in various commodities.

Table 1: Patulin Contamination in Apples and Apple-Based Products
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LB: Lower Bound; UB: Upper Bound

Table 2: Patulin Contamination in Other Fruits and Fruit-Based Products
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Table 3: Patulin Contamination in Cereals and Other Products
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Factors Influencing Patulin Production

The production of patulin by fungi is a complex process influenced by several intrinsic and
extrinsic factors.

Intrinsic Factors:

 Fruit Cultivar: Different apple varieties exhibit varying levels of susceptibility to P. expansum
infection and subsequent patulin accumulation.

» Fruit pH and Firmness: The pH and firmness of the fruit flesh can significantly impact fungal
growth and toxin production.

o Chemical Composition: The presence of compounds like ethylene, sucrose, and polyphenols
can regulate patulin buildup.[16]

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.researchgate.net/publication/332726577_EVALUATION_OF_PATULIN_LEVELS_AND_IMPACTS_ON_THE_PHYSICAL_CHARACTERISTICS_OF_GRAINS
https://pubmed.ncbi.nlm.nih.gov/27497766/
https://www.mdpi.com/2072-6651/2/4/613
https://www.researchgate.net/figure/Contamination-of-patulin-in-fruits-and-vegetables_tbl2_360240260
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8818684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Extrinsic Factors:

o Temperature: Fungal growth occurs over a wide temperature range (0 to 30 °C), but patulin
production is highest around 16°C and is significantly inhibited at temperatures below 8°C.[7]

[°]

o Storage Atmosphere: Controlled atmosphere storage with low oxygen and high carbon
dioxide levels can inhibit patulin accumulation.

o Fruit Damage: Mechanical injuries, bruising, and insect damage provide entry points for
fungal infection and are strongly associated with patulin production.[17][18]

» Humidity: High humidity and wet conditions favor the growth and spread of patulin-producing
fungi.[7][17]

Patulin Biosynthesis Pathway

Patulin is a polyketide synthesized from acetyl-CoA through a multi-step enzymatic pathway.[6]
The biosynthesis is governed by a cluster of 15 genes (patA to patO) that have been identified
in Penicillium expansum.[19]

The key steps in the pathway are:

o Formation of 6-Methylsalicylic Acid (6-MSA): The pathway begins with the condensation of
one acetyl-CoA and three malonyl-CoA units, catalyzed by 6-methylsalicylic acid synthase
(PatK).[6][20]

o Decarboxylation to m-Cresol: 6-MSA is decarboxylated to form m-cresol by the enzyme 6-
methylsalicylic acid decarboxylase (PatG).[21]

o Hydroxylations to Gentisyl Alcohol: A series of hydroxylation reactions, catalyzed by
cytochrome P450 monooxygenases (PatH and Patl), convert m-cresol to m-hydroxybenzyl
alcohol and then to gentisyl alcohol.[20][21]

» Ring Cleavage and Subsequent Conversions: Gentisaldehyde, derived from gentisyl alcohol,
undergoes ring cleavage and a series of enzymatic transformations involving intermediates
such as isoepoxydon, phyllostine, and neopatulin.[22]
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o Final Oxidation to Patulin: The final step is the oxidation of (E)-ascladiol to patulin, catalyzed
by patulin synthase (PatE).[9][23]

Click to download full resolution via product page

Caption: Patulin Biosynthesis Pathway.

Experimental Protocols for Patulin Analysis

Accurate and sensitive analytical methods are crucial for monitoring patulin contamination in
food. The most common techniques are High-Performance Liquid Chromatography (HPLC),
Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent
Assay (ELISA).

High-Performance Liquid Chromatography (HPLC) with
UV Detection

This method is widely used for the routine determination of patulin in fruit juices.

Materials:

HPLC system with a UV or Diode Array Detector (DAD)

Reversed-phase C18 column (e.g., 25 cm x 4.6 mm, 5 um patrticle size)

Ethyl acetate (HPLC grade)

Anhydrous sodium sulfate

Sodium carbonate solution (1.5% wi/v)

Acetic acid

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.researchgate.net/figure/Overview-of-the-biosynthetic-pathway-towards-the-production-of-patulin-The-oxidation-of_fig1_371903196
https://pdfs.semanticscholar.org/e0a8/77a55554a1e7cf6dbdae53829b85063a6913.pdf?skipShowableCheck=true
https://www.benchchem.com/product/b8818684?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8818684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Acetonitrile (HPLC grade)

e Deionized water

e Patulin standard

o Separatory funnels (250 mL)

e Rotary evaporator or steam bath with nitrogen stream

e Syringe filters (0.45 um)

Procedure:

o Extraction:

[e]

Transfer 50 mL of the juice sample to a 250 mL separatory funnel.

o

Add 50 mL of ethyl acetate and shake vigorously for 1 minute. Allow the layers to
separate.

o

Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer twice
more with fresh 50 mL portions of ethyl acetate.

o

Combine the three ethyl acetate extracts (approximately 150 mL).[18]
e Drying and Concentration:

o Add approximately 20 g of anhydrous sodium sulfate to the combined ethyl acetate extract
and let it stand for 30 minutes to remove residual water.

o Decant the dried extract and evaporate it to a volume of less than 25 mL using a rotary
evaporator or a steam bath under a gentle stream of nitrogen.

o Cool the concentrated extract to room temperature and adjust the final volume to 25.0 mL
with ethyl acetate.[18]

o Cleanup (Optional but Recommended):

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/169/431/4638.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/169/431/4638.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8818684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o To remove interfering phenolic compounds, wash the ethyl acetate extract with 2 mL of
1.5% (w/v) aqueous sodium carbonate solution in a separatory funnel. Discard the
agueous layer.[24]

e Final Preparation:
o Evaporate an aliquot of the cleaned extract to dryness.

o Redissolve the residue in a known volume (e.g., 500 pL) of an appropriate solvent, such
as water acidified to pH 4.0 with acetic acid or the HPLC mobile phase.

o Filter the final solution through a 0.45 um syringe filter prior to injection.[24]
e HPLC Analysis:

o Mobile Phase: A typical mobile phase is a mixture of acetonitrile and deionized water (e.g.,
5:95 v/v).[18] An alternative is 0.1% formic acid in water and acetonitrile (95:5 v/v).

o Flow Rate: 1.0 - 1.5 mL/minute.[18]

o Column: Reversed-phase C18.

o Detection: UV detection at 276 nm.[24]
o Injection Volume: 20 pL.

o Quantify the patulin concentration by comparing the peak area of the sample with that of a
patulin standard calibration curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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